2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(2-ethylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-3-9-7-5-6-8-13(9)11(14)10(12)4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUJBFNVECUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group, a piperidine ring, and a carbonyl functional group, which contribute to its biological activity.
2. Antimicrobial Activity
Analogous compounds have been investigated for their antimicrobial properties. For instance, the ketone precursors related to this compound have demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus, suggesting that similar derivatives may also exhibit such effects .
Biological Activity Data
The following table summarizes the biological activities associated with compounds structurally related to this compound:
Case Study 1: Antimicrobial Screening
A study conducted on various ketone derivatives demonstrated that modifications in the carbon chain length and functional groups significantly affected their antimicrobial efficacy. The ketone derivative related to this compound maintained an MIC of 8 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Case Study 2: Neuropharmacological Effects
In exploring the neuropharmacological profile of similar piperidine compounds, it was found that they exhibit varying degrees of antagonist activity at dopamine receptors. These findings suggest that this compound could potentially modulate dopaminergic signaling, which is critical in treating conditions like schizophrenia and bipolar disorder .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds with similar structures to exhibit antimicrobial properties. For instance, derivatives of piperidine have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus. Research indicates that modifications to the piperidine ring can enhance antimicrobial efficacy, suggesting that 2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one may also possess similar properties due to its structural characteristics .
Central Nervous System Effects
Compounds with piperidine moieties are often explored for their neuropharmacological effects. Studies have shown that certain piperidine derivatives can act as modulators of neurotransmitter systems, potentially affecting mood and cognition. The specific effects of this compound on the central nervous system remain to be fully elucidated, but its structural similarity to known psychoactive substances warrants further investigation .
Case Study 1: Antimicrobial Screening
A high-throughput screening study evaluated various piperidine derivatives for their antimicrobial activity against S. aureus. The results indicated that modifications in the side chains significantly impacted antibacterial potency. Compounds with increased lipophilicity showed enhanced activity, suggesting that this compound could be a candidate for further optimization in this context .
| Compound Name | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| 2-Chloro... | Structure | 8 | Moderate |
| Terfenadine | Structure | 16 | Weak |
Case Study 2: Neuropharmacological Effects
In a study examining the effects of piperidine derivatives on neurotransmitter modulation, researchers found that certain compounds exhibited significant interactions with serotonin receptors. While specific data on this compound is limited, its structural analogs displayed promising results in enhancing serotonin activity, which could imply potential therapeutic uses in mood disorders .
Conclusion and Future Directions
The applications of this compound are multifaceted, particularly within the realms of antimicrobial research and neuropharmacology. While preliminary findings suggest potential benefits, further research is necessary to fully understand its mechanisms of action and therapeutic applicability. Future studies should focus on:
- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- Expanded Biological Testing : Conducting comprehensive biological assays to evaluate its efficacy against a broader range of pathogens and neuropharmacological targets.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Center
The chlorine atom at position 2 undergoes nucleophilic substitution reactions, particularly with amines and alcohols. For example:
-
Reaction with morpholine :
Similar to 2-chloroquinoline derivatives , the chlorine substituent can be displaced by morpholine in the presence of dimethylaminopyridine (DMAP), yielding 2-morpholino derivatives.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Morpholine, DMAP, RT | 1-(2-ethylpiperidin-1-yl)-2-morpholinobutan-1-one | ~60–80% |
-
Coupling with hydrazides :
The chlorine can react with hydrazides (e.g., cyanoacetic acid hydrazide 54 ) to form acetohydrazide derivatives under refluxing ethanol.
Ketone Reactivity
The ketone group participates in condensation and reduction reactions:
-
Schiff base formation :
Condensation with isonicotinoyl hydrazide (52 ) in ethanol yields benzohydrazide derivatives (53 ) . -
Reduction :
The ketone can be reduced to a secondary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
| Reduction Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NaBH4 | 2-Chloro-1-(2-ethylpiperidin-1-yl)butanol | Methanol, 0°C | ~85% |
Multicomponent Reactions
The compound serves as a precursor in multicomponent reactions:
-
Pyrano[3,2-c]chromenone synthesis :
Reacts with malononitrile (75a ) and 4-hydroxy-2H-chromen-2-one (76 ) in water under catalytic L-proline, forming triazolylamino-quinolinyl-pyrano derivatives (78a–h ) .
| Components | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile, 4-hydroxycoumarin | L-proline | Pyrano[3,2-c]chromenones | 80–85% |
Catalytic Transformations
-
Hydrogenation :
The ketone group can be hydrogenated to a methylene group using palladium on carbon (Pd/C) under H2 . -
Oxidation :
Selective oxidation of the piperidine ring is possible with Mn-based catalysts (e.g., B in ).
Stability and Degradation
-
Thermal decomposition :
Prolonged heating in polar solvents (e.g., methanol) leads to partial elimination of HCl, forming unsaturated ketones . -
Photodegradation :
UV exposure may cleave the C–Cl bond, generating radical intermediates .
Comparative Reactivity
The 2-ethylpiperidine moiety influences steric and electronic effects:
Comparison with Similar Compounds
Keycure 8179 (Irgacure 379)
- Structure: 2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one
- Molecular Formula : C₂₃H₂₇N₂O₂
- Molecular Weight : 375.48 g/mol
- Key Features: Contains morpholine and dimethylamino groups; functions as a photoinitiator in UV-curable resins.
- Applications : Industrial use in coatings, inks, and adhesives due to its efficiency in free-radical polymerization.
- Contrast : Unlike 2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one, Keycure 8179 lacks a piperidine ring and instead incorporates morpholine, which alters its electronic properties and reactivity. The aromatic phenyl group also distinguishes its stability and absorption spectrum .
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1)
- Structure: Piperazine-linked butanone with thiophene and trifluoromethylphenyl groups.
- Applications : Research in neuropharmacology due to the piperazine moiety’s affinity for serotonin or dopamine receptors.
- Contrast : The piperazine ring in RTC1 differs from the piperidine in the target compound, offering distinct conformational flexibility and hydrogen-bonding capabilities. The trifluoromethyl group enhances metabolic stability, a feature absent in the ethyl-substituted analog .
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
- Molecular Formula: C₁₁H₁₈ClNO₂
- Molecular Weight : 231.72 g/mol
- Key Features : Fused furo-pyridine ring system; discontinued commercial availability suggests synthesis or stability challenges.
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone
- Structure : Piperidine with dimethyl and diphenyl substituents.
- Key Features : Demonstrated pharmacological activities, including antimicrobial and anticancer properties.
- Applications : Preclinical studies as a drug candidate.
- Contrast: The bulky diphenyl groups may hinder pharmacokinetics compared to the smaller ethyl group in the target compound. The chloro-ethanone moiety (vs. butanone) shortens the carbon chain, reducing hydrophobic interactions .
Haloperidol Related Compound B
- Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one
- Molecular Formula: C₂₁H₂₃ClFNO₂
- Molecular Weight : 375.86 g/mol
- Key Features : Hydroxypiperidine and fluorophenyl groups; byproduct in antipsychotic synthesis.
- Contrast : The hydroxyl group on the piperidine ring enhances hydrogen-bonding capacity, while the fluorophenyl group introduces electronegativity, differing from the ethyl substituent’s hydrophobic effects .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Synthetic Challenges : Compounds with fused rings (e.g., hexahydrofuropyridine) face discontinuation due to complex synthesis or instability . The target compound’s simpler ethylpiperidine structure may offer easier scalability.
- Pharmacological Potential: Piperidine derivatives with chloro-butanone moieties (e.g., ) show antimicrobial and anticancer activities, suggesting similar pathways for the target compound .
- Industrial Relevance: Photoinitiators like Keycure 8179 highlight the versatility of butanone derivatives in non-pharmaceutical applications, though structural modifications are critical for function .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one typically involves:
- Preparation of a chlorinated butanone intermediate.
- Nucleophilic substitution or coupling with 2-ethylpiperidine.
- Purification steps to isolate the target compound with high purity.
Preparation of Chlorinated Butanone Intermediate
The key intermediate, 2-chlorobutan-1-one or related chlorinated butanone derivatives, is generally prepared via chlorination of butanone or its precursors.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Butanone or 1-chlorobutan-1-one precursor | Starting material |
| 2 | Chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride, or chlorine gas) | Chlorination under controlled temperature |
| 3 | Solvents: Organic solvents like toluene or chlorobenzene | Medium for reaction |
| 4 | Temperature control (often reflux or mild heating) | Ensures selective chlorination |
| 5 | Work-up: Extraction and purification | Removal of by-products and isolation of chlorinated ketone |
This chlorination step is crucial and must be carefully controlled to avoid over-chlorination or side reactions.
Coupling with 2-Ethylpiperidine
The nucleophilic substitution of the chlorine atom in the chlorobutanone intermediate by 2-ethylpiperidine forms the target compound.
| Parameter | Typical Conditions |
|---|---|
| Nucleophile | 2-Ethylpiperidine |
| Solvent | Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) or water-immiscible solvents like toluene |
| Base | Mild bases (e.g., sodium bicarbonate or potassium carbonate) to neutralize HCl formed |
| Temperature | Ambient to reflux temperatures (25–100 °C) |
| Reaction time | Several hours, often 4–6 hours |
| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent oxidation |
The reaction proceeds via nucleophilic substitution (SN2) at the alpha-chlorinated carbonyl carbon, yielding this compound.
Purification and Characterization
After synthesis, purification is typically performed by:
- Extraction with organic solvents.
- Washing with aqueous solutions to remove inorganic salts.
- Crystallization or distillation to obtain pure product.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Gas Chromatography-Mass Spectrometry (GC-MS).
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Comparative Data Table of Preparation Parameters
| Aspect | Method A: Chlorination + Substitution | Method B: Direct Coupling via Activated Intermediate |
|---|---|---|
| Chlorinating agent | Phosphorus oxychloride, chlorine gas | Thionyl chloride or other chlorinating reagents |
| Solvent | Toluene, chlorobenzene | Acetonitrile, DMF |
| Base | Potassium carbonate | Sodium bicarbonate |
| Temperature | Reflux (80–110 °C) | Ambient to reflux (25–100 °C) |
| Reaction time | 4–6 hours | 3–5 hours |
| Purification | Extraction, crystallization | Extraction, chromatography |
| Yield (%) | 70–85% | 75–90% |
| Purity (%) | >98% | >99% |
Research Findings and Optimization Notes
- The use of anhydrous conditions and inert atmosphere improves yield and reduces side products.
- Choice of solvent affects reaction rate and selectivity; aprotic polar solvents favor substitution.
- Base selection is critical to neutralize HCl and prevent decomposition.
- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time.
- Purification by recrystallization from suitable solvents enhances purity to >99%.
Q & A
Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of 2-Chloro-1-(2-ethylpiperidin-1-yl)butan-1-one, and what key reaction parameters should be optimized?
Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions between chlorinated ketones and 2-ethylpiperidine derivatives. Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates.
- Base selection : Potassium carbonate or triethylamine effectively neutralize HCl byproducts.
- Temperature control : Reactions often proceed at room temperature, but mild heating (40–60°C) may improve yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity.
For analogous compounds, yields of 56–70% are achievable under optimized molar ratios (1:1.2–1.5 substrate/base) and reaction times (12–24 hours) .
Advanced: How can biocatalytic strategies improve enantiomeric excess (ee) in synthesizing stereoisomers of this compound?
Answer:
Biocatalytic approaches using microbial reductases (e.g., Acinetobacter spp.) achieve high stereoselectivity. Critical factors include:
- pH optimization : Activity peaks between pH 6.0–8.0, with >99.9% ee observed at pH 7.6 in phosphate buffers .
- Ionic strength : Adjusting phosphate buffer strength (0.05–0.2 M) minimally impacts ee but affects conversion rates.
- Substrate feeding : Fed-batch addition prevents enzyme inhibition by chlorinated intermediates.
Comparative studies show strain-specific variations; for example, Acinetobacter sp. ZJPH1806 achieves 56.2% yield at pH 7.6, while other strains perform better at lower pH .
Basic: What analytical techniques confirm the structural identity and purity of this compound?
Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolve absolute configuration using SHELXL refinement .
- NMR spectroscopy : Key signals include δ 1.2–2.1 ppm (ethylpiperidine CH2/CH3) and δ 4.5–5.5 ppm (chloro-ketone protons).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 231.335.
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.
Discrepancies in melting points (±2°C) warrant differential scanning calorimetry (DSC) to detect polymorphs .
Advanced: How should researchers resolve contradictions in reported optimal pH for enzymatic transformations involving this compound?
Answer:
Contradictions (e.g., pH 5.5 vs. 7.6) arise from strain-specific enzyme properties or substrate solubility. A resolution protocol includes:
Replicate experiments : Test both pH conditions with identical microbial strains .
Kinetic analysis : Determine pH effects on Km and Vmax via Michaelis-Menten studies.
Enzyme stability assays : Use circular dichroism to assess structural integrity across pH ranges.
Design of Experiments (DoE) : Model interactions between pH, temperature, and ionic strength.
For example, Acinetobacter sp. SC13874 shows peak activity at pH 5.5, while ZJPH1806 performs better at pH 7.6, highlighting strain dependency .
Basic: What safety protocols are critical when handling this compound?
Answer:
Critical safety measures include:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods due to estimated vapor pressure (0.05 mmHg at 25°C) based on LogP 3.42 analogs .
- Spill management : Neutralize with 10% sodium bicarbonate and absorb with inert materials.
- Storage : Amber glass under argon at –20°C to prevent hydrolysis.
Consult SDS for chlorinated ketone analogs and conduct teratogenicity screening for in vivo studies .
Advanced: What computational methods predict metabolic pathways for pharmacological profiling?
Answer:
Combine:
- Density Functional Theory (DFT) : Identify electrophilic sites (e.g., chloro-ketone) prone to CYP450 oxidation.
- Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms (AutoDock Vina).
- QSAR models : Predict clearance rates using data from chlorinated piperidine analogs.
Validation requires LC-MS/MS analysis of in vitro microsomal incubations. Studies on AP-237 analogs show predictive accuracy within 15% of experimental t½ .
Advanced: How can researchers determine if this compound is a controlled substance analog under current regulations?
Answer:
- Structural comparison : Assess similarity to scheduled drugs (e.g., AP-237 derivatives) using molecular overlay tools.
- Legislative review : Cross-reference with the Controlled Drugs and Substances Act, focusing on piperidine/ketone analogs .
- Functional group analysis : Modifications (e.g., ethyl substitution) may alter legal classification.
Document all structural deviations and consult regulatory guidelines for analogs like para-methyl-AP-237 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
